BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE
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Overview
Description
Pinene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It exists in two isomeric forms: alpha-pinene and beta-pinene. These isomers are found in the essential oils of many plants, particularly coniferous trees like pines. Alpha-pinene is known for its distinctive pine-like scent, while beta-pinene has a woody-green aroma. Both isomers are widely used in various industries due to their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-pinene and beta-pinene can be synthesized through various methods, including the pyrolysis of other terpenes. For example, myrcene can be obtained by the pyrolysis of alpha-pinene or beta-pinene . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promising results in producing these compounds .
Industrial Production Methods
Commercially, alpha-pinene and beta-pinene are primarily obtained through the distillation of turpentine, which is derived from the resin of pine trees. Turpentine typically contains about 60% alpha-pinene and 30% beta-pinene . Another method involves the conversion of alpha-pinene to beta-pinene through specific chemical reactions .
Chemical Reactions Analysis
Types of Reactions
Alpha-pinene and beta-pinene undergo various chemical reactions, including:
Oxidation: Both isomers can be oxidized to form compounds such as pinonaldehyde and nor-pinonaldehyde.
Reduction: Reduction reactions can convert these pinenes into other terpenes like camphene.
Common Reagents and Conditions
Common reagents used in the reactions of alpha-pinene and beta-pinene include ozone for ozonolysis, formaldehyde for substitution reactions, and various oxidizing agents for oxidation reactions .
Major Products
Major products formed from the reactions of alpha-pinene and beta-pinene include pinonaldehyde, nor-pinonaldehyde, camphene, nopol, and nopyl acetate .
Scientific Research Applications
Alpha-pinene and beta-pinene have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of other chemicals and polymers.
Biology: They exhibit various biological activities, including antimicrobial, antifungal, and insecticidal properties
Medicine: Alpha-pinene and beta-pinene have shown potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities
Industry: These pinenes are used in the production of fragrances, flavors, and as solvents in the chemical industry
Mechanism of Action
The mechanism of action of alpha-pinene and beta-pinene involves their interaction with various molecular targets and pathways. For instance, alpha-pinene has been shown to exert bronchodilation effects by relaxing the airway muscles, making it beneficial for treating asthma . Both isomers also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Additionally, their anti-inflammatory and antioxidant effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals .
Comparison with Similar Compounds
Alpha-pinene and beta-pinene are part of a larger family of terpenes, which includes compounds like limonene, camphene, and myrcene. While all these terpenes share a similar molecular structure, they differ in the arrangement of their atoms, leading to distinct physical and chemical properties . For example:
Limonene: Known for its citrus scent, limonene is commonly used in cleaning products and as a flavoring agent.
Camphene: This compound has a camphor-like aroma and is used in the production of fragrances and as a food additive.
Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy scent and is used in the fragrance industry
Alpha-pinene and beta-pinene are unique due to their specific biological activities and their widespread occurrence in nature, making them valuable in various applications .
Properties
CAS No. |
31393-98-3 |
---|---|
Molecular Formula |
C20H32 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/2C10H16/c2*1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3;8-9H,1,4-6H2,2-3H3 |
InChI Key |
CUZHJZGRKFEZIY-UHFFFAOYSA-N |
SMILES |
CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |
Canonical SMILES |
CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |
Key on ui other cas no. |
31393-98-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
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